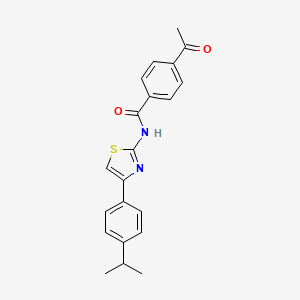

4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-acetyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-13(2)15-4-8-17(9-5-15)19-12-26-21(22-19)23-20(25)18-10-6-16(7-11-18)14(3)24/h4-13H,1-3H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGKMMOJKXEUDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide typically involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then acetylated and coupled with benzoyl chloride to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include ethanol and dichloromethane, and the reactions are typically carried out under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiazole derivatives, including those similar to 4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide. These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Studies and Data

In a study evaluating various thiazole derivatives, compounds with isopropyl substitutions demonstrated promising antibacterial activity. For example, derivatives were tested against strains like E. coli and S. aureus, showing zones of inhibition ranging from 6 to 10.5 mm at concentrations around 8 mM .

| Compound Name | E. coli (mm) | S. aureus (mm) | B. subtilis (mm) | S. epidermidis (mm) |

|---|---|---|---|---|

| Isopropyl Derivative | 8 | 8 | 9 | 6 |

| Other Derivatives | Varies | Varies | Varies | Varies |

Anticancer Potential

Thiazole derivatives are also being investigated for their anticancer properties. The structural characteristics of these compounds allow them to interact with various biological targets involved in cancer progression.

Cytotoxic Activity

Research indicates that thiazole-based compounds can inhibit the growth of several cancer cell lines, including breast and lung carcinoma cells. For instance, specific derivatives have shown IC50 values as low as 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent cytotoxicity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of these compounds. Modifications to the thiazole ring or substituents can significantly influence their biological activity and selectivity towards cancer cells .

Drug Design and Development

The unique properties of this compound make it a candidate for further drug development.

Hybrid Compounds

Combining thiazole derivatives with other pharmacophores can enhance therapeutic efficacy and reduce side effects. For example, hybrid molecules that incorporate both thiazole and sulfonamide moieties have shown improved antibacterial activities .

Lead Optimization

The ongoing research into the pharmacokinetics and pharmacodynamics of these compounds aims to optimize their profiles for clinical use. The goal is to develop formulations that maximize therapeutic effects while minimizing toxicity .

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties of N-(Thiazol-2-yl)Benzamide Derivatives

Key Observations :

- Electron Effects : The acetyl group on the benzamide may act as an electron-withdrawing moiety, contrasting with sulfonyl (Compound 9b) or halogenated (Compound 4i) groups, which could alter electronic density and binding interactions .

- Thermal Stability: Melting points for similar compounds range from 99.9°C to 177.2°C (), with polar substituents (e.g., morpholinomethyl) correlating with higher values. The acetyl group in the target compound may reduce melting points compared to sulfonamide derivatives .

Enzyme Inhibition ():

- Thiazole Substituents : In Series 2 analogs (), 4-tert-butyl (2b) and 4-ethylacetyl (2c) substituents on the thiazole improved enzyme inhibitory potency compared to the parent compound (1). Conversely, 4-(p-tolyl) (2d) reduced activity, suggesting steric bulk and electron distribution critically modulate target engagement .

- Benzamide Modifications : Compounds with halogenated benzamide groups (e.g., 3,4-dichloro in ) show enhanced enzyme affinity, likely due to increased electrophilicity. The acetyl group in the target compound may offer a balance between reactivity and metabolic stability .

Adjuvant Activity ():

- Aryl Thiazole Derivatives : Analogs like 2D216 (4-(2,5-dimethylphenyl)thiazol-2-yl) and 2E151 (4-(2,5-dimethylphenyl)thiazol-2-yl) potentiate TLR adjuvant activity by prolonging NF-κB signaling. The 4-isopropylphenyl group in the target compound may similarly enhance hydrophobic interactions with protein targets .

Antimicrobial Potential ():

- Sulfonyl and Heterocyclic Groups : Derivatives such as GSK1570606A (4-(pyridin-2-yl)thiazol-2-yl) and Compound 9b (4-(pyridin-3-yl)thiazol-2-yl) demonstrate activity against Mycobacterium tuberculosis, highlighting the importance of heteroaromatic substituents. The isopropylphenyl group may confer broader-spectrum activity due to increased lipophilicity .

Biological Activity

4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Thiazole Ring : The reaction between 4-isopropylbenzaldehyde and thiosemicarbazide produces an intermediate thiazole.

- Acetylation : The thiazole intermediate is then acetylated.

- Coupling : Finally, it is coupled with benzoyl chloride to yield the final product.

This synthetic route can be scaled for industrial production, utilizing solvents like ethanol and dichloromethane under reflux conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that compounds with thiazole rings exhibit significant antimicrobial activity. Specifically, derivatives similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of isopropyl substitutions enhances this activity .

Anticancer Activity

Studies have suggested that this compound may inhibit specific enzymes involved in cancer progression. For instance, it has been shown to interact with molecular targets that modulate cell signaling pathways related to tumor growth. The exact pathways are still under investigation, but initial findings indicate a potential for anticancer applications .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine, which can enhance cholinergic signaling.

- Target Interaction : The thiazole ring interacts with various receptors and enzymes, potentially modulating their activity and leading to antimicrobial and anticancer effects.

Case Studies

Several studies have highlighted the biological activities of related compounds:

- Antimicrobial Studies : In vitro evaluations demonstrated that thiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

- Anticancer Research : Compounds structurally similar to this compound have been tested for their ability to inhibit cancer cell lines, showing promising results in reducing cell proliferation in vitro .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide to maximize yield and purity?

- Methodological Answer: Synthesis optimization requires careful control of reaction parameters such as temperature, solvent choice (e.g., DMF or dichloromethane), and catalysts (e.g., anhydrous AlCl₃ for acetylation). Multi-step protocols often involve nucleophilic substitution at the thiazole ring, followed by benzamide coupling. For example, intermediate purification via column chromatography and monitoring via TLC can improve yield (78% reported for analogous thiazole derivatives). Reaction time should be adjusted to minimize side products, as seen in the synthesis of N-(4-phenyl-thiazol-2-yl)-benzamide derivatives .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer: Combine ¹H NMR (e.g., δ 7.75–7.77 ppm for aromatic protons), IR (e.g., 1599 cm⁻¹ for C=N stretching in thiazole), and mass spectrometry for molecular weight confirmation. For analogs, characteristic peaks include NH₂ stretches at 3435 cm⁻¹ and C-S vibrations at 651 cm⁻¹. High-resolution mass spectrometry (HRMS) can resolve isotopic patterns, while 2D NMR (e.g., HSQC) clarifies substitution patterns on the thiazole and benzamide moieties .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the enzyme inhibition mechanisms of this compound in cancer cell lines?

- Methodological Answer: Use kinase inhibition assays (e.g., ATP-competitive binding assays) and isothermal titration calorimetry (ITC) to quantify binding affinity. Pair this with molecular dynamics simulations to map interactions with catalytic domains. For example, fluorobenzo[d]thiazole analogs have shown inhibition of tyrosine kinases via π-π stacking and hydrogen bonding. Validate findings using siRNA knockdown of target enzymes in cancer cell proliferation assays .

Q. How should researchers address discrepancies in the reported biological activities of thiazole-containing benzamide derivatives across different studies?

- Methodological Answer: Conduct structure-activity relationship (SAR) studies to isolate substituent effects. For instance, the 4-isopropylphenyl group may enhance lipophilicity and membrane permeability compared to methoxy or nitro substituents. Use meta-analysis of IC₅₀ values from independent studies, adjusting for variables like cell line specificity (e.g., HeLa vs. MCF-7) and assay conditions (e.g., serum concentration). Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Q. What in silico approaches are most effective for predicting the binding affinity of this compound with target proteins?

- Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with free-energy perturbation (FEP) calculations to account for ligand flexibility. For QSAR modeling, use descriptors like LogP, polar surface area, and electronic parameters (Hammett σ). Studies on similar compounds have shown that docking scores correlate with experimental IC₅₀ values when combined with MM/GBSA binding energy refinement .

Q. How can the metabolic stability of this compound be systematically evaluated during preclinical development?

- Methodological Answer: Perform in vitro microsomal stability assays using liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance (Clₜₙₜ). Monitor acetyl group hydrolysis via LC-MS/MS. For in vivo correlation, use radiolabeled analogs (e.g., ¹⁴C-acetyl) in pharmacokinetic studies. Comparative studies with fluorinated analogs (e.g., 4-fluorobenzo[d]thiazole derivatives) suggest that electron-withdrawing groups reduce oxidative metabolism .

Data Contradiction and Validation

Q. What steps should be taken when observed biological activity contradicts computational predictions for this compound?

- Methodological Answer: Reassess force field parameters in docking simulations (e.g., solvation effects) and validate with experimental X-ray crystallography of ligand-protein complexes. Test alternative binding poses using mutagenesis (e.g., alanine scanning of catalytic residues). For example, discrepancies in benzothiazole derivatives were resolved by identifying allosteric binding sites via hydrogen-deuterium exchange mass spectrometry (HDX-MS) .

Analytical and Structural Considerations

Q. Which advanced chromatographic techniques are suitable for separating stereoisomers or degradation products of this compound?

- Methodological Answer: Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) and isocratic elution (hexane:isopropanol, 90:10). For degradation products, employ UHPLC-QTOF-MS with C18 columns and 0.1% formic acid in acetonitrile/water gradients. Stability-indicating methods for thiazole analogs have achieved resolution >2.0 for acetylated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.